molecular formula C36H52ClCrN2O2 B1143170 (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride CAS No. 164931-83-3

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride

Cat. No. B1143170
M. Wt: 632.26
InChI Key:
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Description

Corydalmine is a compound of interest due to its various biological activities and is an alkaloid found in several plant species.

Synthesis Analysis

  • Corydalmine's total synthesis involves the condensation of dihydroxyisoquinoline with dimethoxyhomophthalic anhydride, as described in the synthesis of corydaline (Cushman & Dekow, 1978).
  • Another approach to synthesizing hexacyclic indole alkaloids like corymine, which is structurally related to corydalmine, involves several key steps, including malonate addition to bromooxindole, formation of a cyclic enol ether, and subsequent reactions (Zhang et al., 2017).

Molecular Structure Analysis

  • The molecular structure of Corydalmine and related compounds involves complex arrangements, often including multiple ring structures typical of isoquinoline alkaloids. The detailed structural analysis often involves spectroscopic techniques (Ma et al., 2008).

Chemical Reactions and Properties

  • Corydalmine exhibits various chemical reactions typical of alkaloids, including inhibitory effects on cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes (Ji et al., 2011).
  • It also shows potential interactions and effects on dopamine and glutamate transmission in the brain (Jiang et al., 2020).

Scientific research applications

  • Catalysis in Asymmetric Epoxidations: This chromium complex is used as a catalyst in asymmetric epoxidation reactions. Studies have shown that it can catalyze alkene epoxidations and form high-valence chromium complexes as intermediates, indicating its effectiveness in such reactions (Bryliakov & Talsi, 2003).

  • Study of Intermediates in Catalytic Processes: The compound has been instrumental in the study of intermediates in catalytic processes, particularly in the context of epoxidation reactions. This involves using spectroscopic techniques to characterize the intermediates and understand their role in the catalytic cycle (Bryliakov & Talsi, 2003).

  • Photochemistry and Luminescence Studies: Research has also delved into its photochemistry, particularly its phototautomerization and luminescence characteristics. This includes studies on its behavior under light exposure and its potential for reversible photochromism and luminescence applications (Kunkely & Vogler, 2001).

  • Fluorescence Quenching in Protein Studies: The compound has been used to study the fluorescence quenching in various proteins. This application is significant in understanding protein interactions and dynamics, especially in the context of binding to chromium complexes (Crouse et al., 2011).

  • Copolymerization Processes: It plays a role in the copolymerization of oxetane and CO2, demonstrating its utility in polymer chemistry. This includes studies on the selectivity and efficiency of the copolymerization process, providing insights into the development of new polymeric materials (Darensbourg & Moncada, 2010).

  • Investigation of Electronic and Geometric Structures: The compound has been utilized in the detailed study of the electronic and geometric structures of oxidized metal complexes, contributing to a deeper understanding of their properties and potential applications in various chemical processes (Storr et al., 2008).

properties

IUPAC Name

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichlorochromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.3ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSDVGHEFTVUQG-ZYOJYBKFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Cl3CrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride

CAS RN

164931-83-3
Record name Chromium, chloro[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
DJ Covell - 2012 - core.ac.uk
Selective C—H activation methods provide a complementary approach for synthesizing complex small molecules, which traditionally are constructed by chemists using C—C bond …
Number of citations: 0 core.ac.uk
J Mignone - 2005 - d-scholarship.pitt.edu
Tetrahydrofurans and tetrahydropyrans are common structural features of numerous natural products, most notably the marine toxins and the polyether antibiotics, such brevetoxin and …
Number of citations: 0 d-scholarship.pitt.edu
G Hargaden, PG Cozzi - 2011 - arrow.tudublin.ie
The use of salen as a versatile and effective ligand has been reported for over 100 years 1 and were first studied systematically in the 1930s by Pfeiffer and co-workers, 2 who also …
Number of citations: 0 arrow.tudublin.ie
MTM Ali, SA Aliasak - Organic Communications, 2017 - acgpubs.org
This synthetic work reports a concise, asymmetric synthesis of β-amino-γ-butyrolactone acetic acid–D-leucine hybrid 1 which will serve as model starting template sub-unit for preparing …
Number of citations: 2 www.acgpubs.org
GT Rice - 2012 - search.proquest.com
It is often said that with enough time, money and resources organic chemists can synthesize any complex organic small molecule. While those sentiments are rooted in fact, the reality is …
Number of citations: 2 search.proquest.com

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